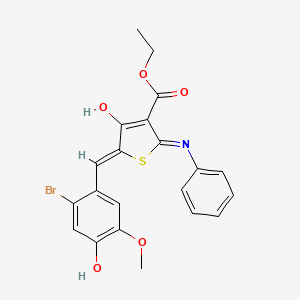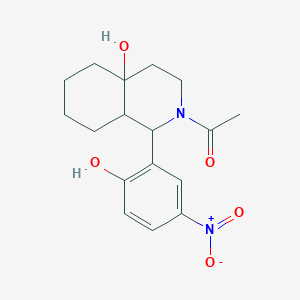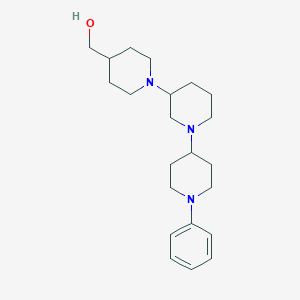![molecular formula C17H16FN3O2 B6091167 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6091167.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide, also known as FK866 or APO866, is a potent and selective inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first discovered in 2000 as a potential anticancer agent and has since been extensively studied for its therapeutic potential in various diseases.
Mecanismo De Acción
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the biosynthesis of NAD. NAD is an essential cofactor that is involved in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. By inhibiting NAMPT, this compound depletes intracellular NAD levels, leading to a decrease in ATP production and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Depletion of intracellular NAD levels
2. Induction of apoptosis in cancer cells
3. Inhibition of tumor growth in animal models
4. Anti-inflammatory and immunomodulatory effects
5. Protection against oxidative stress and DNA damage
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide in lab experiments is its potency and selectivity as a NAMPT inhibitor. This allows for precise control over NAD levels and the ability to study the effects of NAD depletion on cellular processes. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide, including:
1. Development of novel NAMPT inhibitors with improved pharmacokinetic properties
2. Investigation of the role of NAD depletion in cancer and other diseases
3. Combination therapy with other anticancer agents to enhance efficacy
4. Development of biomarkers to predict response to this compound treatment
5. Investigation of the effects of this compound on the gut microbiome and immune system
In conclusion, this compound is a potent and selective inhibitor of NAMPT that has shown promising therapeutic potential in various diseases. Its mechanism of action involves depletion of intracellular NAD levels, leading to induction of apoptosis in cancer cells and anti-inflammatory effects. Despite its limitations, this compound remains an important tool for studying the role of NAD in cellular processes and has the potential to be developed into a novel therapeutic agent.
Métodos De Síntesis
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide is synthesized from 3-fluorobenzylamine and nicotinic acid in a multistep process that involves several chemical reactions. The final product is a white to off-white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Aplicaciones Científicas De Investigación
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide has been extensively studied for its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to induce apoptosis (programmed cell death) in cancer cells by depleting intracellular NAD levels, which are essential for cell survival. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-14-5-1-3-12(7-14)10-21-11-15(8-16(21)22)20-17(23)13-4-2-6-19-9-13/h1-7,9,15H,8,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFFSUOSHOQPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6091089.png)

![5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B6091096.png)
![3-[1-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6091106.png)

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6091115.png)
![N-(4-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6091117.png)
![1-[3-(4-bromo-2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B6091122.png)
![5-{[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6091135.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B6091139.png)
![methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6091151.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6091158.png)
![1-(5-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6091184.png)

